(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
(2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAQZRJXPADIBT-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=C(C=CC=C1F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-81-3 | |
| Record name | (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes for (2R)-1-(2,6-Difluorophenoxy)propan-2-amine Hydrochloride
Chemical Synthesis via Chiral Resolution
Commercial suppliers such as Enamine synthesize this compound via chemical routes, likely involving chiral resolution of racemic mixtures. A plausible pathway involves:
Racemic Synthesis
- Nucleophilic Substitution : 2,6-Difluorophenol reacts with (±)-1-chloropropan-2-amine in the presence of a base (e.g., K₂CO₃) to yield racemic 1-(2,6-difluorophenoxy)propan-2-amine.
- Salt Formation : Treatment with HCl in ethanol generates the hydrochloride salt.
Diastereomeric Resolution
The racemic amine is reacted with a chiral resolving agent (e.g., L-tartaric acid), forming diastereomeric salts with differential solubility. Recrystallization isolates the (R)-enantiomer, which is then converted back to the hydrochloride salt.
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes residual substrates. Final purification via recrystallization from ethanol/water (3:1) yields the hydrochloride salt with 95% purity.
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 223.65 g/mol | |
| Predicted CCS (Ų) | 139.3 ([M+H]⁺) | |
| SMILES | CC@HN.Cl | |
| Storage Conditions | 4°C, desiccated |
Industrial-Scale Production Considerations
Cost-Efficiency of Enzymatic vs. Chemical Routes
| Parameter | Enzymatic Route | Chemical Route |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Enantiomeric Excess | >99% | 95–98% |
| Catalyst Cost | High (enzyme immobilization) | Low (chiral resolving agents) |
| Environmental Impact | Moderate (aqueous waste) | High (organic solvents) |
The enzymatic method offers superior stereocontrol but requires specialized biocatalyst production. In contrast, chemical resolution is cost-effective for small-scale synthesis.
Chemical Reactions Analysis
Amine Group
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in aprotic solvents (e.g., DCM) to form amides.
-
Alkylation : Forms secondary or tertiary amines with alkyl halides under basic conditions (e.g., K₂CO₃).
Ether Group
-
Stable under neutral and basic conditions but cleaved by strong acids (e.g., HBr in acetic acid) via SN2 mechanisms.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions may oxidize the amine to a nitro group or hydroxylamine derivative, though specific data are unavailable.
-
Reduction : LiAlH₄ reduces the amine to a primary alcohol in non-aqueous media, but this reaction is not experimentally confirmed for this compound.
Comparative Reactivity with Structural Analogs
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting.
-
Photolysis : Susceptible to UV-induced degradation in solution, requiring storage in dark containers.
Scientific Research Applications
Interaction with Biological Systems
Research indicates that (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride interacts with various receptors and enzymes, suggesting its role in modulating physiological processes. Notably, its activity has been linked to:
- Melanin-Concentrating Hormone Receptor Antagonism : The compound has been studied for its potential as an antagonist of the MCH-1 receptor, which is implicated in obesity management and metabolic regulation. Studies show that MCH-1 antagonists can reduce food intake and body weight in animal models .
Potential Therapeutic Uses
The compound has been proposed for treating several conditions:
- Obesity : By antagonizing the MCH-1 receptor, it may help manage obesity by reducing appetite and food intake .
- Anxiety and Depression : Its modulation of neurochemical pathways suggests potential efficacy in treating mood disorders .
- Sleep Disorders : As an MCH antagonist, it may also play a role in regulating sleep patterns .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Animal Studies : Research involving similar compounds indicates that high doses could lead to gastrointestinal disturbances and lethargy. Specific manifestations included bronchitis and bowel irritation at doses exceeding 300 mg/kg body weight per day.
- Human Health Assessments : The IMAP framework has identified potential concerns regarding chronic exposure leading to skin sensitization and respiratory issues.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for mGluR5 antagonism |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Exhibits strong antioxidant properties |
| Galangin | Flavonoid with multiple hydroxyl groups | High potential for anti-inflammatory effects |
| This compound | Difluorophenoxy substitution | Potential therapeutic applications not fully explored |
This table illustrates how this compound stands out due to its specific functional groups that may confer distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Obesity Management : In studies on MCH receptor antagonists, compounds similar to this compound demonstrated significant reductions in food intake and weight maintenance in animal models .
- Antidepressant Effects : Research has indicated that modulation of the MCH system may alleviate symptoms of anxiety and depression, suggesting a pathway for developing new antidepressant therapies .
- Cancer Research : Preliminary studies suggest that compounds with similar structures might exhibit anticancer activity through mechanisms involving cell cycle inhibition and apoptosis induction in tumor cells .
Mechanism of Action
The mechanism of action of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride
- (2R)-1-(3,5-difluorophenoxy)propan-2-amine hydrochloride
- (2R)-1-(2,6-dichlorophenoxy)propan-2-amine hydrochloride
Comparison
Compared to its analogs, (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenoxy ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Biological Activity
(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a propan-2-amine backbone with a distinctive 2,6-difluorophenoxy substitution, which contributes to its unique pharmacological properties.
- Molecular Formula: CHClFNO
- Molecular Weight: 223.65 g/mol
- CAS Number: 1955474-81-3
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms. Its interactions with receptors and enzymes can lead to therapeutic effects, particularly in the context of inflammatory responses and enzyme inhibition.
- Inhibition of Cytosolic Phospholipase A : The compound has been linked to the inhibition of cytosolic phospholipase A (cPLA), an enzyme involved in the release of arachidonic acid from membrane phospholipids, which is crucial for the production of inflammatory mediators .
- Potential Antagonistic Effects : There are indications that this compound may act as an antagonist at certain receptor sites, which could modulate inflammatory pathways and offer therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for mGluR5 antagonism |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Exhibits strong antioxidant properties |
| Galangin | Flavonoid with multiple hydroxyl groups | High potential for anti-inflammatory effects |
The distinct difluorophenoxy substitution in this compound sets it apart from these compounds, potentially enhancing its efficacy and specificity in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Response : A study indicated that this compound effectively reduced inflammatory markers in vitro by inhibiting cPLA, suggesting its potential use in treating inflammatory diseases .
- Metabolic Stability : Research on metabolic stability showed that this compound has favorable solubility profiles and metabolic stability when evaluated against rat liver microsomes, indicating its viability as a drug candidate .
- Pharmacokinetic Properties : The compound's pharmacokinetic properties suggest good absorption characteristics and low toxicity profiles based on preliminary assessments using predictive models for human intestinal absorption and blood-brain barrier permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution can achieve high enantiopurity. Post-synthesis, validate purity via chiral HPLC with cellulose-based columns. For intermediates, monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
Q. Which analytical techniques are critical for structural and purity characterization of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry and hydrogen bonding using H and C NMR in deuterated solvents (e.g., DO or DMSO-d) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) for purity assessment. Chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess (ee) determination .
Q. How should researchers handle safety protocols during synthesis and handling?
- Methodological Answer :
- Use fume hoods for reactions involving volatile intermediates.
- Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure.
- Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How to design a robust pharmacological study to evaluate its activity in vitro and in vivo?
- Methodological Answer :
- In vitro : Use dose-response assays (e.g., IC determination) in cell lines relevant to the target (e.g., neuronal cells for CNS applications). Include positive controls (e.g., known receptor agonists/antagonists) and triplicate replicates.
- In vivo : Apply randomized block designs with split-plot arrangements (e.g., dose groups as main plots, time points as subplots) to account for variability. Collect tissue samples post-administration for pharmacokinetic profiling .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
- Conduct pH-solubility profiling (pH 1–7.4) using shake-flask methods. For low solubility, explore co-solvents (e.g., DMSO/PEG 400 mixtures) or salt forms (e.g., besylate vs. hydrochloride) .
Q. What computational strategies are effective for predicting its molecular interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., monoamine transporters). Validate docking poses with molecular dynamics simulations (100 ns) in GROMACS.
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How to validate analytical methods for detecting trace impurities in bulk samples?
- Methodological Answer :
- Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., diastereomers or phenoxy derivatives) as benchmarks .
- Spike Recovery Tests : Add known impurity concentrations (0.1–1.0%) to pure samples and quantify via UPLC-MS/MS. Ensure recovery rates are 90–110% .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different assay systems?
- Methodological Answer :
- Standardize assay conditions: Use identical buffer systems (e.g., HEPES pH 7.4), temperature (37°C), and incubation times.
- Validate cell membrane permeability via parallel artificial membrane permeability assays (PAMPA).
- Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
